2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the sulfonate group: This typically involves sulfonation reactions.
Cyclopentene formation: This can be done through cyclization reactions.
Linking the various moieties: This involves forming ester or amide bonds, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production would require optimization of these steps for scale-up, ensuring high yield and purity. This might involve continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at various sites, particularly at the indole and cyclopentene moieties.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
It might have potential as a fluorescent probe or in bioimaging due to its indole moiety.
Medicine
Industry
The compound could be used in materials science, for example, in the development of new polymers or as a dye.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share the indole moiety and may have similar biological activities.
Sulfonate-containing compounds: These compounds share the sulfonate group and may have similar solubility properties.
Cyclopentene derivatives: These compounds share the cyclopentene ring and may have similar chemical reactivity.
Properties
Molecular Formula |
C51H48N3O11S2+ |
---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
4-[(2E)-2-[(2E)-2-[2-[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenoxy]-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C51H47N3O11S2/c55-46-27-28-47(56)54(46)65-48(57)33-34-17-23-39(24-18-34)64-51-37(21-25-42-40-13-5-9-35-11-7-15-44(49(35)40)52(42)29-1-3-31-66(58,59)60)19-20-38(51)22-26-43-41-14-6-10-36-12-8-16-45(50(36)41)53(43)30-2-4-32-67(61,62)63/h5-18,21-26H,1-4,19-20,27-33H2,(H-,58,59,60,61,62,63)/p+1 |
InChI Key |
GPVUWFNQQVQNLU-UHFFFAOYSA-O |
Isomeric SMILES |
C1C/C(=C\C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)O)/C(=C1/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)OC8=CC=C(C=C8)CC(=O)ON9C(=O)CCC9=O |
Canonical SMILES |
C1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)O)C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)OC8=CC=C(C=C8)CC(=O)ON9C(=O)CCC9=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.